molecular formula C18H22N2O4 B12188092 1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid

1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid

Cat. No.: B12188092
M. Wt: 330.4 g/mol
InChI Key: COXFAJLMXLWDCF-UHFFFAOYSA-N
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Description

1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a complex organic compound that features both an indole and a piperidine moiety. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals . The presence of the methoxy group on the indole ring and the piperidine carboxylic acid moiety makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

The synthesis of 1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine moiety can be introduced through nucleophilic substitution reactions, and the final product is obtained after several purification steps. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques .

Chemical Reactions Analysis

1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxy-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The piperidine moiety can enhance the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

1-[3-(4-methoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C18H22N2O4/c1-24-16-6-2-5-15-14(16)7-10-19(15)11-8-17(21)20-9-3-4-13(12-20)18(22)23/h2,5-7,10,13H,3-4,8-9,11-12H2,1H3,(H,22,23)

InChI Key

COXFAJLMXLWDCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)N3CCCC(C3)C(=O)O

Origin of Product

United States

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